molecular formula C16H16BNO5S B8578185 (6-Cyano-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl)boronic acid

(6-Cyano-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl)boronic acid

Cat. No.: B8578185
M. Wt: 345.2 g/mol
InChI Key: MUDKEXLRFKRRQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Cyano-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl)boronic acid is a useful research compound. Its molecular formula is C16H16BNO5S and its molecular weight is 345.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H16BNO5S

Molecular Weight

345.2 g/mol

IUPAC Name

[4-cyano-3-(4-ethylsulfonyl-2-methoxyphenyl)phenyl]boronic acid

InChI

InChI=1S/C16H16BNO5S/c1-3-24(21,22)13-6-7-14(16(9-13)23-2)15-8-12(17(19)20)5-4-11(15)10-18/h4-9,19-20H,3H2,1-2H3

InChI Key

MUDKEXLRFKRRQL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C#N)C2=C(C=C(C=C2)S(=O)(=O)CC)OC)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-4′-(ethylsulfonyl)-2′-methoxy-[1,1′-biphenyl]-2-carbonitrile (Preparation 66, 330 mg, 0.985 mmol) in dioxane (5 mL) was added bis(diphenylphosphino)ferrocene-palladium(II)dichloride (30 mg, 0.12 mmol), potassium acetate (290 mg, 2.95 mmol) and bis(pinacolato)diboron (3.75 mg, 1.48 mmol). The reaction was degassed and then placed on a preheated hot plate (100° C.) for 16 hours. The reaction mixture was cooled to room temperature, filtered through celite and the solvent removed in vacuo. The crude material was purified by reverse phase column chromatography eluting with MeCN/H2O to hydrolyse the boronic ester to afford the title compound in 25% yield, 85 mg.
Quantity
330 mg
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
3.75 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Yield
25%

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